

Technical Guide: Physicochemical Properties of 3,6-Dichloropyridazine-4-carbonitrile

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Compound of Interest

Compound Name: 3,6-Dichloropyridazine-4-carbonitrile

Cat. No.: B1313932

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of **3,6-Dichloropyridazine-4-carbonitrile**, a key intermediate in medicinal chemistry and organic synthesis. Due to a lack of specific quantitative experimental data in publicly accessible literature, this document focuses on its known physicochemical properties, and provides detailed, representative experimental protocols for the determination of its solubility and stability based on established methodologies for analogous heterocyclic compounds. This guide is intended to be a valuable resource for researchers, enabling them to design and execute appropriate studies to characterize this compound for their specific applications.

Introduction

3,6-Dichloropyridazine-4-carbonitrile (CAS No: 35857-93-3) is a halogenated pyridazine derivative. The pyridazine scaffold is a common motif in a wide array of biologically active molecules, and chloro-substituted pyridazines, in particular, serve as versatile precursors for the synthesis of more complex molecular architectures through nucleophilic substitution reactions. The nitrile group further enhances its utility as a building block in drug discovery and development. A thorough understanding of the solubility and stability of this intermediate is

critical for its effective handling, storage, and application in synthetic chemistry, particularly in process development and scale-up operations.

Physicochemical Properties

While specific experimental data on solubility and stability are not extensively reported, a summary of the known physical and chemical properties of **3,6-Dichloropyridazine-4-carbonitrile** is presented in Table 1.

Table 1: Physicochemical Properties of **3,6-Dichloropyridazine-4-carbonitrile**

Property	Value	Reference(s)
Molecular Formula	C ₅ HCl ₂ N ₃	[1][2][3]
Molecular Weight	173.99 g/mol	[1][3]
Appearance	White to light brown solid	[4]
Melting Point	105-106 °C	[4][5]
Boiling Point (Predicted)	360.8 ± 37.0 °C at 760 mmHg	[6]
Density (Predicted)	1.60 ± 0.1 g/cm ³	[5]
LogP (Predicted)	1.10 - 1.5	[6][7]
Storage Conditions	Room temperature, under inert atmosphere, sealed in dry conditions. Some suppliers recommend storage at -20°C for long-term stability.	[3][4]

Solubility Profile

Quantitative solubility data for **3,6-Dichloropyridazine-4-carbonitrile** in common aqueous and organic solvents is not readily available in the reviewed literature. However, for the closely related compound, 3,6-Dichloropyridazine (CAS No: 141-30-0), it is qualitatively described as being soluble in chloroform and insoluble in water[8]. This suggests that **3,6-**

Dichloropyridazine-4-carbonitrile is likely to exhibit low aqueous solubility and better solubility in polar aprotic and chlorinated organic solvents.

To address this data gap, a detailed experimental protocol for determining the thermodynamic solubility of this compound is provided in Section 5.1.

Stability Profile

Specific experimental studies detailing the hydrolytic, thermal, and photolytic stability of **3,6-Dichloropyridazine-4-carbonitrile** are not found in the public domain. The recommended storage conditions, under an inert atmosphere and in a dry environment, suggest a potential sensitivity to moisture and possibly air[2][4]. The presence of chloro-substituents on the electron-deficient pyridazine ring indicates a susceptibility to nucleophilic attack, including hydrolysis, particularly under non-neutral pH conditions.

To enable researchers to assess the stability of this compound, representative protocols for stability testing are outlined in Section 5.2.

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of **3,6-Dichloropyridazine-4-carbonitrile**.

Protocol for Thermodynamic Solubility Determination

This protocol is based on the isothermal shake-flask method, a widely accepted technique for determining thermodynamic solubility.

Objective: To determine the thermodynamic solubility of **3,6-Dichloropyridazine-4-carbonitrile** in various solvents at different temperatures.

Materials:

- **3,6-Dichloropyridazine-4-carbonitrile** (purity >98%)
- Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

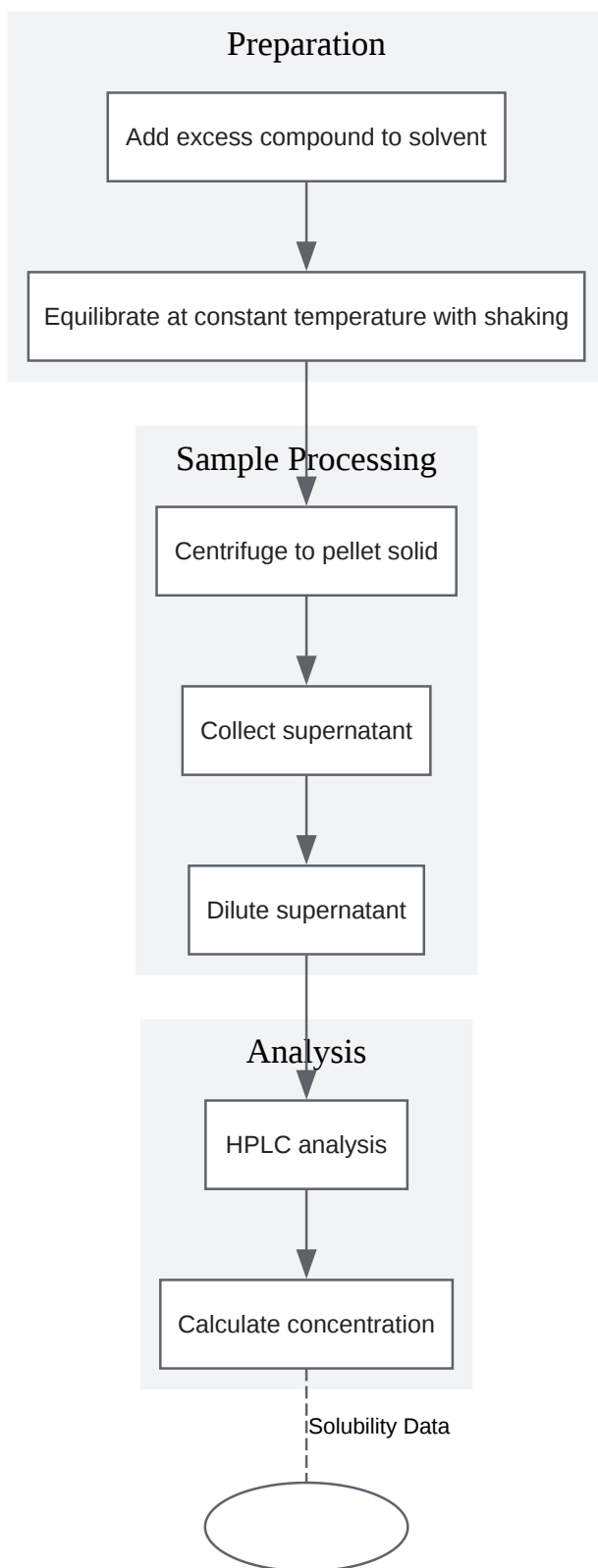
- Calibrated analytical balance
- Vials with screw caps
- Constant temperature incubator/shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 1. Add an excess amount of **3,6-Dichloropyridazine-4-carbonitrile** to a series of vials, each containing a known volume of a selected solvent.
 2. Seal the vials tightly to prevent solvent evaporation.
 3. Place the vials in a constant temperature shaker set at the desired temperature (e.g., 25 °C, 37 °C).
 4. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
- Sample Processing:
 1. After equilibration, allow the vials to stand at the set temperature for a short period to allow for the sedimentation of undissolved solid.
 2. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
 3. Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

- Quantification:
 1. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 2. Analyze the diluted samples using a validated HPLC method to determine the concentration of **3,6-Dichloropyridazine-4-carbonitrile**.
 3. Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.
- Data Analysis:
 1. Calculate the solubility as the average concentration from at least three replicate experiments for each solvent and temperature.
 2. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, mol/L).

The experimental workflow for solubility determination is illustrated in the following diagram:



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Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Stability Assessment

This section outlines protocols for evaluating the hydrolytic, thermal, and photolytic stability of **3,6-Dichloropyridazine-4-carbonitrile**.

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Materials:

- **3,6-Dichloropyridazine-4-carbonitrile**
- Buffer solutions (e.g., pH 4, 7, and 9)
- 0.1 N HCl and 0.1 N NaOH solutions
- Constant temperature bath or incubator
- HPLC system

Procedure:

- Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile).
- Dilute the stock solution into the different aqueous buffer and acid/base solutions to a final concentration suitable for HPLC analysis.
- Incubate the solutions at a controlled temperature (e.g., 37 °C or 50 °C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
- Immediately quench any degradation by dilution with a mobile phase or a suitable solvent and store at a low temperature (e.g., 4 °C) until analysis.
- Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.
- Calculate the percentage of the compound remaining at each time point and determine the degradation rate constant and half-life.

Objective: To evaluate the stability of the solid compound under accelerated thermal conditions.

Materials:

- **3,6-Dichloropyridazine-4-carbonitrile** (solid)
- Vials (clear and amber)
- Constant temperature and humidity stability chambers
- HPLC system

Procedure:

- Place accurately weighed amounts of the solid compound into both clear and amber vials.
- Store the vials in stability chambers under various conditions (e.g., 40 °C/75% RH, 60 °C).
- At predetermined time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition.
- Dissolve the contents in a suitable solvent to a known concentration.
- Analyze the solutions by HPLC to determine the purity of the compound and quantify any degradation products.
- Observe any changes in the physical appearance of the solid (e.g., color change, melting).

Objective: To assess the stability of the compound when exposed to light.

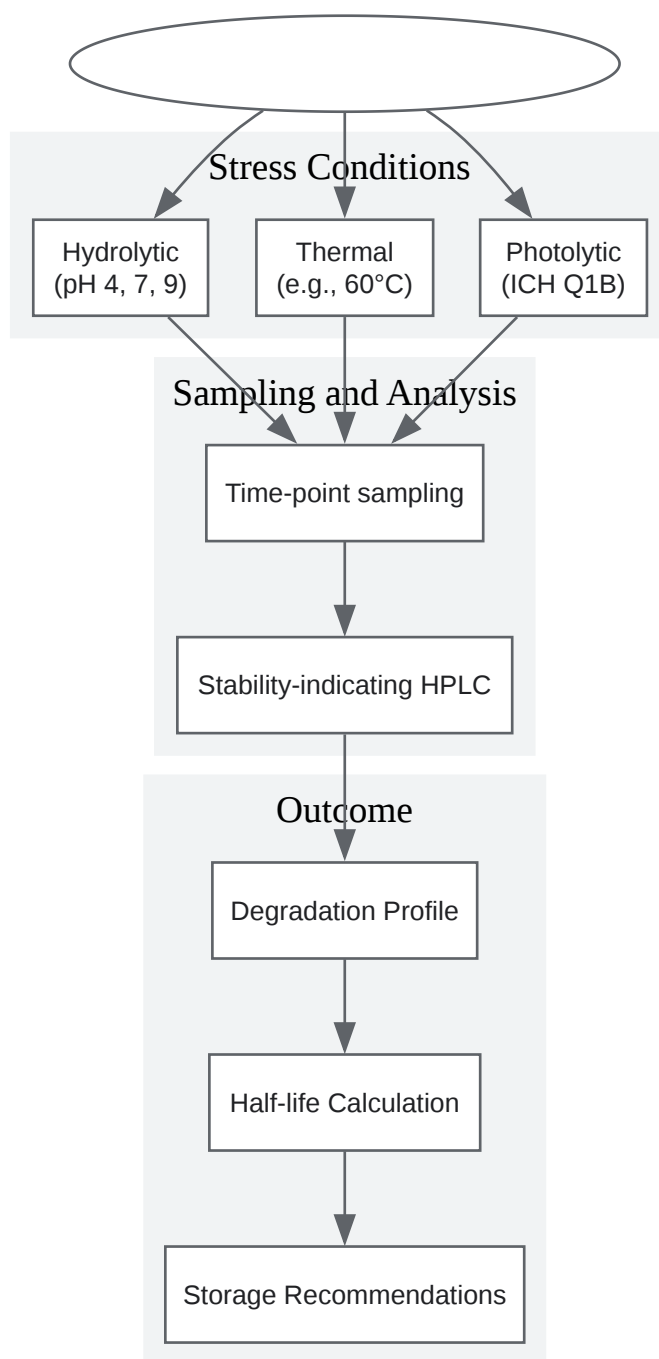
Materials:

- **3,6-Dichloropyridazine-4-carbonitrile** (solid and in solution)
- Photostability chamber with a light source conforming to ICH Q1B guidelines (cool white fluorescent and near-UV lamps).
- Vials (clear and amber)
- HPLC system

Procedure:

- Place solid samples of the compound in clear and amber (as a dark control) vials.
- Prepare solutions of the compound in a suitable solvent and place them in clear and amber vials.
- Expose the samples to a controlled light source in the photostability chamber for a specified duration.
- At the end of the exposure period, analyze both the solid and solution samples by HPLC.
- Compare the results of the light-exposed samples to the dark controls to determine the extent of photodegradation.

The logical relationship for a comprehensive stability assessment is depicted below:



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Caption: Logical Flow for Stability Assessment.

Conclusion

3,6-Dichloropyridazine-4-carbonitrile is a valuable building block in chemical synthesis. While specific quantitative data on its solubility and stability are currently lacking in the

literature, this guide provides a foundation for researchers by summarizing its known physicochemical properties and presenting detailed, actionable protocols for the experimental determination of these crucial parameters. The provided methodologies and workflows will aid in the systematic characterization of this compound, ensuring its appropriate handling, storage, and use in research and development. It is recommended that researchers generate this data to support their specific applications and contribute to the broader scientific understanding of this compound.

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